tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane
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Overview
Description
tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a complex organosilicon compound with significant applications in organic synthesis and material science. This compound is characterized by the presence of a tert-butyldimethylsilyl group, a phenoxy group, and a dioxaborolane moiety, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It is known to be used in research and development , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
It is known that the compound is an important intermediate in the synthesis of many biologically active compounds , indicating that it likely undergoes various chemical reactions to interact with its targets.
Biochemical Pathways
Given its role as an intermediate in the synthesis of biologically active compounds , it is likely involved in a variety of biochemical reactions and pathways.
Result of Action
Given its role as an intermediate in the synthesis of biologically active compounds , it is likely that its effects are largely dependent on the specific compounds it helps to produce.
Action Environment
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound .
Preparation Methods
The synthesis of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane typically involves multiple steps, including substitution reactions. One common synthetic route involves the reaction of tert-butyldimethylsilyl chloride with 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Chemical Reactions Analysis
tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The dioxaborolane moiety can undergo oxidation to form boronic acids or reduction to form boranes.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical compounds, aiding in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane: This compound shares a similar structure but differs in the position of the methyl group on the phenoxy ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound contains three dioxaborolane groups attached to a benzene ring, offering different reactivity and applications.
The uniqueness of tert-Butyldimethyl(3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane lies in its combination of a silyl group and a boron-containing moiety, providing both stability and reactivity in various chemical processes.
Properties
IUPAC Name |
tert-butyl-dimethyl-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO3Si/c1-14-11-15(20-22-18(5,6)19(7,8)23-20)13-16(12-14)21-24(9,10)17(2,3)4/h11-13H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEPPRPYENTHLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[Si](C)(C)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101113566 |
Source
|
Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-84-4 |
Source
|
Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101113566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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